

Application Notes and Protocols for NMR Spectral Analysis of Chavibetol

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Compound of Interest		
Compound Name:	Chavibetol	
Cat. No.:	B1668573	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chavibetol (2-methoxy-5-prop-2-enylphenol) is a naturally occurring phenylpropanoid found in the essential oil of various plants, most notably the betel leaf (Piper betle L.)[1][2]. It is a significant bioactive compound with a range of pharmacological properties, including antiseptic, anti-inflammatory, and antioxidant activities[1][3][4]. In the field of drug development, **chavibetol** is being investigated for its potential anticancer applications, where it may be used in drug delivery systems to induce programmed cell death in cancer cells[5]. Accurate structural elucidation and purity assessment are critical for research and development, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. These notes provide detailed ¹H and ¹³C NMR spectral data, a comprehensive experimental protocol for data acquisition, and an overview of its applications.

NMR Spectral Data Presentation

The ¹H and ¹³C NMR spectral data for **chavibetol** were acquired in deuterated chloroform (CDCl₃)[6][7]. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of **Chavibetol** (400 MHz, CDCl₃)[6][8]



Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Integration	Assignment
6.84	d	7.9	1H	H-5
6.69	d	1.5	1H	H-2
6.66	dd	7.9, 1.5	1H	H-6
5.96	m	-	1H	H-8
5.58	S	-	1H	ОН
5.10	m	-	2H	H-9
3.86	S	-	ЗН	OCH ₃
3.33	d	6.7	2H	H-7

d: doublet, dd: doublet of doublets, m: multiplet, s: singlet

Table 2: ¹³C NMR Spectral Data of **Chavibetol** (100 MHz, CDCl₃)[6][8]



Chemical Shift (δ ppm)	Carbon Assignment
146.4	C-3
142.0	C-4
137.7	C-8
131.7	C-1
121.2	C-6
115.8	C-9
114.5	C-5
109.9	C-2
55.9	OCH₃
39.5	C-7

Experimental Protocols

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of **chavibetol**.

2.1. Sample Preparation

- Isolation: **Chavibetol** can be isolated from natural sources, such as the essential oil of Pimenta pseudocaryophyllus or Piper betle leaves, using techniques like high-performance liquid chromatography (HPLC)[7][8]. Purity should be confirmed (>98%) by methods such as Gas Chromatography-Flame Ionization Detection (GC-FID)[7].
- Sample Weighing: Accurately weigh approximately 5-10 mg of purified **chavibetol**.
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer: Transfer the solution to a 5 mm NMR tube.



 Degassing (Optional): For sensitive samples or long-term experiments, degas the sample by bubbling an inert gas (e.g., argon) through the solution or by using the freeze-pump-thaw technique to remove dissolved oxygen, which can interfere with NMR measurements.

2.2. NMR Data Acquisition

The following parameters are based on a typical 400 MHz NMR spectrometer, such as a Bruker Avance III[7][8].

¹H NMR Spectroscopy:

• Spectrometer: Bruker Avance III or equivalent

• Frequency: 400 MHz

Solvent: CDCl₃

Temperature: 296 K (23 °C)[9]

• Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems)[9]

Spectral Width: 10,000 Hz (approx. 25 ppm)[9]

Acquisition Time: ~3.3 seconds[9]

• Relaxation Delay (D1): 1.0 - 5.0 seconds

• Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio[9]

¹³C NMR Spectroscopy:

Spectrometer: Bruker Avance III or equivalent

Frequency: 100 MHz

Solvent: CDCl₃

Temperature: 296 K (23 °C)



- Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30')
- Spectral Width: 25,000 Hz (approx. 250 ppm)
- Acquisition Time: ~1.0-1.5 seconds
- Relaxation Delay (D1): 2.0 seconds
- Number of Scans: 1024-2048 scans, or as needed to achieve adequate signal-to-noise.

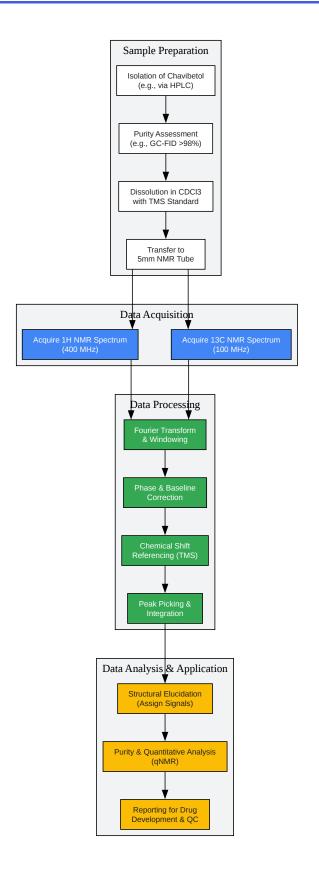
2.3. Data Processing

- Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H,
 ~1.0 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
- Phase Correction: Manually or automatically correct the phase of the resulting spectrum.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
- Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
- Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

The following diagram illustrates the workflow from sample isolation to final data interpretation for the NMR analysis of **chavibetol**.





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Caption: Workflow for the NMR analysis of chavibetol.



Applications in Research and Drug Development

The structural characterization of **chavibetol** by NMR is fundamental to its application in various scientific fields.

- Drug Discovery and Development: Chavibetol has shown promise as an anticancer agent.
 Studies have explored its use in loaded zinc oxide nanoparticles to trigger programmed cell death in human lung cancer cells[5]. NMR is crucial for confirming the identity and purity of the active pharmaceutical ingredient (API) and for studying its conjugation with delivery systems[5].
- Quality Control of Essential Oils: Essential oils containing chavibetol are used in traditional
 medicine and the flavor and fragrance industries[1][2]. Quantitative NMR (qNMR) can be
 employed for the precise quantification of chavibetol and other key components in complex
 mixtures like essential oils, which is vital for quality control and standardization[9].
- Metabolomics: ¹H NMR-based metabolomics can be used to differentiate between plant
 variants by analyzing their chemical profiles[10]. Chavibetol often serves as a key chemical
 marker to distinguish between different cultivars of Piper betle, which may have varying
 medicinal properties and pungency[10].
- Bioactivity Studies: Before conducting bioassays to evaluate properties like radioprotective
 or anti-inflammatory effects, NMR is used to unequivocally confirm the structure and purity of
 the chavibetol sample, ensuring that the observed biological activity is attributable to the
 compound of interest[4].

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